molecular formula C24H16N4O6 B14950594 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

Cat. No.: B14950594
M. Wt: 456.4 g/mol
InChI Key: OWCASIIDWZOULZ-MFKUBSTISA-N
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Description

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate is a complex organic compound that features both nitro and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-nitrobenzaldehyde with hydrazine to form 4-nitrophenylhydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-nitro-4-formylphenyl naphthalene-1-carboxylate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic devices.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate exerts its effects involves:

    DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cellular proliferation and survival pathways.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylhydrazone derivatives: These compounds share the hydrazone functional group and exhibit similar reactivity.

    Naphthalene carboxylate derivatives: These compounds share the naphthalene core and are used in similar applications.

Uniqueness

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate is unique due to the combination of nitro, hydrazone, and naphthalene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16N4O6

Molecular Weight

456.4 g/mol

IUPAC Name

[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H16N4O6/c29-24(21-7-3-5-17-4-1-2-6-20(17)21)34-23-13-8-16(14-22(23)28(32)33)15-25-26-18-9-11-19(12-10-18)27(30)31/h1-15,26H/b25-15+

InChI Key

OWCASIIDWZOULZ-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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